molecular formula C19H31N3O2S B3801322 (3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol

(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol

Cat. No.: B3801322
M. Wt: 365.5 g/mol
InChI Key: OYYABQSEARZQAU-OALUTQOASA-N
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Description

(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a piperidine ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Attachment of the Piperidine Group: This can be done through a reductive amination reaction.

    Incorporation of the Thiophene Ring: This step involves the coupling of a thiophene derivative with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

    Coupling Reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Coupling Reactions: Common catalysts include palladium (Pd) and copper (Cu) complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industry: It is used in the development of new materials and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

The uniqueness of (3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer distinct advantages in terms of selectivity, potency, and pharmacokinetic properties.

Properties

IUPAC Name

(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2S/c23-19-15-21(14-18(19)22-8-10-24-11-9-22)13-17-5-4-16(25-17)12-20-6-2-1-3-7-20/h4-5,18-19,23H,1-3,6-15H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYABQSEARZQAU-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(S2)CN3CC(C(C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(S2)CN3C[C@@H]([C@H](C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol
Reactant of Route 2
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(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
(3S,4S)-4-morpholin-4-yl-1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrrolidin-3-ol

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